Oftanol T

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

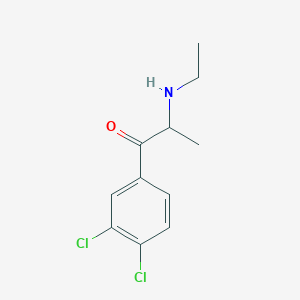

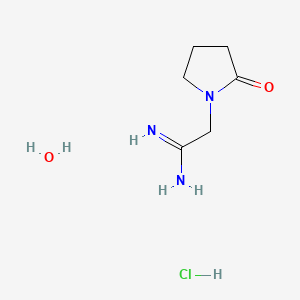

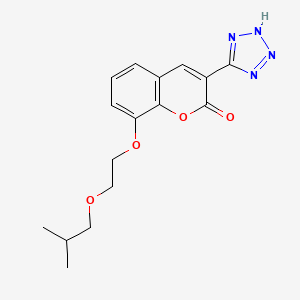

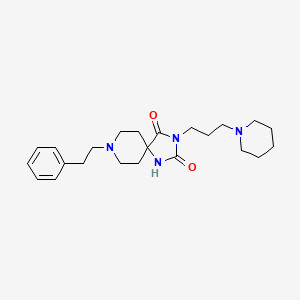

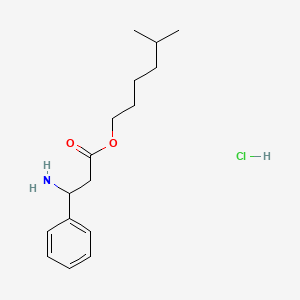

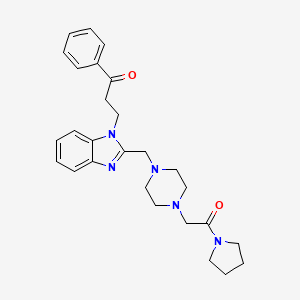

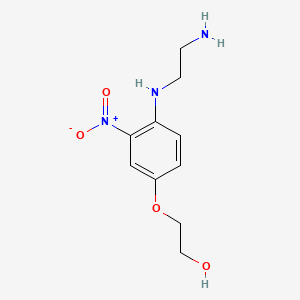

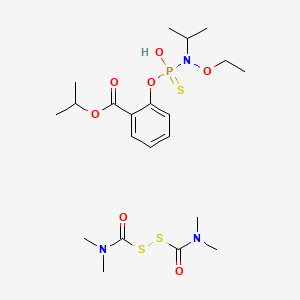

Oftanol T is a compound used primarily as an insecticide. It is a formulation that combines Isofenphos and Thiuram, which are known for their effectiveness in controlling various pests. Isofenphos is an organophosphate insecticide, while Thiuram is a fungicide and seed treatment agent .

Métodos De Preparación

The preparation of Oftanol T involves the combination of Isofenphos and Thiuram. Isofenphos is synthesized through a series of chemical reactions involving the phosphorylation of an appropriate precursor. Thiuram is typically prepared by reacting carbon disulfide with secondary amines. The industrial production of this compound involves mixing these two active ingredients in specific proportions to create a formulation suitable for seed treatment .

Análisis De Reacciones Químicas

Oftanol T undergoes several types of chemical reactions, including:

Oxidation: Isofenphos can be oxidized to form its oxon derivative, which is more toxic to insects.

Hydrolysis: Both Isofenphos and Thiuram can undergo hydrolysis, leading to the formation of various degradation products.

Substitution: Isofenphos can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.

Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and nucleophiles (for substitution). The major products formed from these reactions are the oxon derivative of Isofenphos and various hydrolysis products .

Aplicaciones Científicas De Investigación

Oftanol T has several scientific research applications:

Agriculture: It is used to control pests in crops such as onions, where it is applied as a seed dressing to protect against onion flies.

Turf Management: It is used in turfgrass management to control soil insects like white grubs and billbug larvae.

Environmental Studies: Research on the environmental impact of this compound helps in understanding its persistence and degradation in soil and water.

Mecanismo De Acción

The mechanism of action of Oftanol T involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. Isofenphos, one of the active ingredients, binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission and eventually leading to the death of the insect .

Comparación Con Compuestos Similares

Oftanol T can be compared with other insecticides such as:

Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

Diazinon: Also an organophosphate insecticide, but with different applications and toxicity profiles.

Carbofuran: A carbamate insecticide with a similar mode of action but different chemical properties.

This compound is unique due to its combination of Isofenphos and Thiuram, which provides both insecticidal and fungicidal properties, making it effective for seed treatment and pest control in various agricultural settings .

Propiedades

Número CAS |

65272-22-2 |

|---|---|

Fórmula molecular |

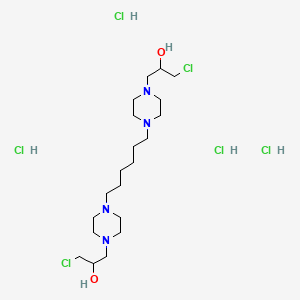

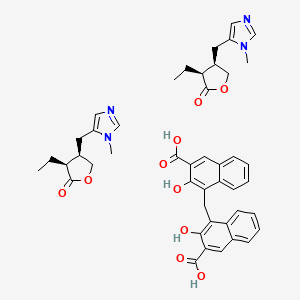

C21H36N3O7PS3 |

Peso molecular |

569.7 g/mol |

Nombre IUPAC |

S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;propan-2-yl 2-[[ethoxy(propan-2-yl)amino]-hydroxyphosphinothioyl]oxybenzoate |

InChI |

InChI=1S/C15H24NO5PS.C6H12N2O2S2/c1-6-19-16(11(2)3)22(18,23)21-14-10-8-7-9-13(14)15(17)20-12(4)5;1-7(2)5(9)11-12-6(10)8(3)4/h7-12H,6H2,1-5H3,(H,18,23);1-4H3 |

Clave InChI |

ZWDGJEMZVPYFCK-UHFFFAOYSA-N |

SMILES canónico |

CCON(C(C)C)P(=S)(O)OC1=CC=CC=C1C(=O)OC(C)C.CN(C)C(=O)SSC(=O)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.